molecular formula C19H21N3O B1680074 N-(1-adamantyl)quinoxaline-2-carboxamide CAS No. 226878-01-9

N-(1-adamantyl)quinoxaline-2-carboxamide

Cat. No. B1680074
M. Wt: 307.4 g/mol
InChI Key: ZKFVOZCCAXQXBU-UHFFFAOYSA-N
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Description

“N-(1-adamantyl)quinoxaline-2-carboxamide” also known as NPS 2390, belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The compound was analyzed by gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .


Physical And Chemical Properties Analysis

The average molecular weight of “N-(1-adamantyl)quinoxaline-2-carboxamide” is 307.397 and the mono-isotopic molecular weight is 307.168462308 . The IUPAC name is N-(adamantan-1-yl)quinoxaline-2-carboxamide .

Scientific Research Applications

Antibacterial and Antiviral Properties

  • N-(adamantyl-1)methyl, N-(adamantyl-2), and related amides of vancomycin, eremomycin, and dechloroeremomycin demonstrated activity against both glycopeptide-susceptible and -resistant bacteria. N-(adamantyl-1)methylcarboxamide of eremomycin aglycons showed good antiretroviral activity against HIV-1 and HIV-2, suggesting its potential in treating or preventing HIV infections (Printsevskaya et al., 2005).

Solvolysis in Carboxamides

  • The solvolysis rates of various adamantyl compounds, including 1-adamantyl bromide and tosylate, were measured in different carboxamide solvents. These studies are significant in understanding the solvolytic reactions of adamantyl compounds in carboxamide environments (Saitô et al., 1978).

Analytical Characterization

  • The analytical characterization of adamantyl carboxamides, including their isomeric forms, has been carried out using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS). This is crucial for the proper identification and differentiation of adamantyl carboxamide-type synthetic cannabinoids (Asada et al., 2017).

Antimycobacterial Activity

  • Synthesized quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives were evaluated for in vitro anti-tuberculosis activity against Mycobacterium tuberculosis, showing that certain derivatives with methyl and unsubstituted benzyl groups are promising for anti-tuberculosis agent development (Moreno et al., 2003).

Antiviral Activity Against Influenza

  • Microwave-assisted synthesis of novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety demonstrated significant antiviral activity against influenza A and B viruses in cell cultures, with one compound showing potent inhibition as an influenza virus fusion inhibitor (Göktaş et al., 2012).

Serotonin Receptor Activities

  • Novel adamantyl aryl- and heteroarylpiperazine derivatives were examined for serotonin receptor activities, revealing that certain compounds have high affinity for 5-HT(1A) receptors and potential as anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).

Electromagnetic and Molecular Modeling Studies

  • Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives underwent cyclic voltammetry studies to understand the electrochemical behavior and its relation to antimicrobial activity. This research is crucial for designing future antitubercular drugs (Moreno et al., 2011).

Future Directions

The increasing prevalence of synthetic cannabinoids in the illegal drug market underscores the need for continued research and development of reliable methods for their detection . Further studies are also needed to understand the biological activity and potential therapeutic applications of these compounds .

properties

IUPAC Name

N-(1-adamantyl)quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFVOZCCAXQXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427729
Record name NPS 2390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(adamantan-1-yl)quinoxaline-2-carboxamide

CAS RN

226878-01-9
Record name NPS 2390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Quinoxaloyl chloride (0.84 g, 4.4 mmol) was added to a solution of 1-adamantanamine (0.60 g, 4.0 mmol) in pyridine (10 mL). The reaction was then stirred for 30 min. To the stirring reaction mixture was added water (100 mL) which caused the product to precipitate. This precipitate was filtered, washed with water (3×25 mL), and dried under high vacuum for 16 h. This provided 1.00 g (82%) of (91):
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Miller, N Moreno, BA Gutierrez, A Limon - Membranes, 2022 - mdpi.com
Metabotropic glutamate receptors (mGluRs) are membrane receptors that play a central role in the modulation of synaptic transmission and neuronal excitability and whose …
Number of citations: 6 www.mdpi.com
WJ Xing, FJ Kong, GW Li, K Qiao… - Clinical and …, 2011 - Wiley Online Library
Calcium‐sensing receptors (CaSR) exist in a variety of tissues. In 2010, we first identified its functional expression in Buffalo rat liver (BRL) cells and demonstrated that the activation of …
Number of citations: 33 onlinelibrary.wiley.com
F Lu, Z Tian, W Zhang, Y Zhao, S Bai… - Basic & clinical …, 2010 - Wiley Online Library
The calcium‐sensing receptor (CaR) is a G protein‐coupled receptor. The CaR stimulation elicits phospholipase C‐mediated inositol triphosphate formation, leading to an elevation in …
Number of citations: 34 onlinelibrary.wiley.com

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